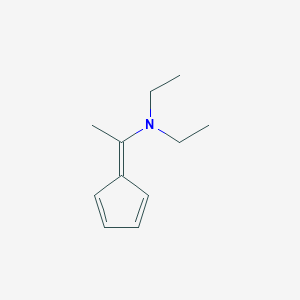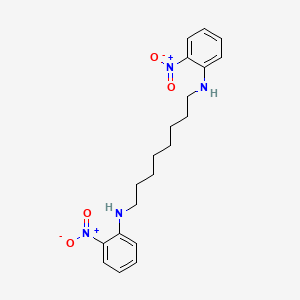![molecular formula C20H19NO3 B14232736 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one CAS No. 820210-89-7](/img/structure/B14232736.png)
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one is a complex organic compound that features a xanthene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one typically involves the reaction of 4-methoxy-9H-xanthen-9-one with appropriate reagents to introduce the ethenyl and pyrrolidin-2-one groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s chemical structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-9H-xanthen-9-one: A precursor in the synthesis of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one.
1,2,3,4-Tetrahydro-9H-xanthen-9-one: Another xanthene derivative with different chemical properties.
2-Methoxy-1,2,3,4-Tetrahydro-9H-xanthen-9-one: Similar in structure but with variations in functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and the xanthene core
Propriétés
Numéro CAS |
820210-89-7 |
|---|---|
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-[2-(4-methoxy-9H-xanthen-9-yl)ethenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H19NO3/c1-23-18-9-4-7-16-14(11-13-21-12-5-10-19(21)22)15-6-2-3-8-17(15)24-20(16)18/h2-4,6-9,11,13-14H,5,10,12H2,1H3 |
Clé InChI |
FHMXGXQICLXMFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC3=CC=CC=C3C2C=CN4CCCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



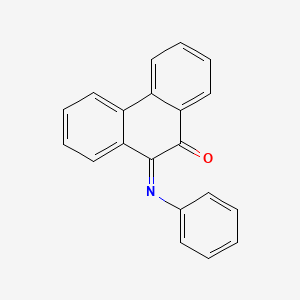

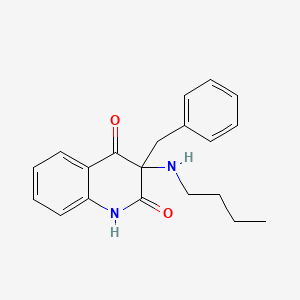

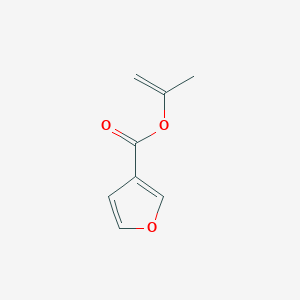

![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
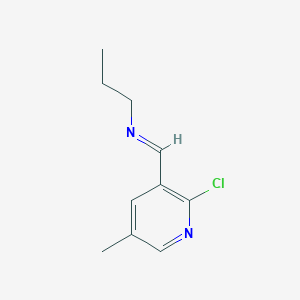
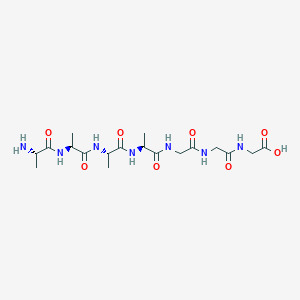

![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
